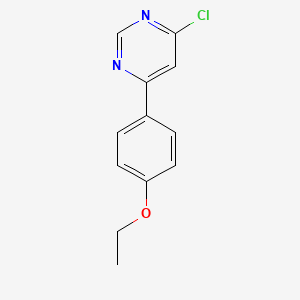

4-Chloro-6-(4-ethoxyphenyl)pyrimidine

Description

Contextualization within Pyrimidine (B1678525) Chemistry

4-Chloro-6-(4-ethoxyphenyl)pyrimidine is a halogenated derivative of pyrimidine. The core of this molecule is the pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This fundamental structure is a key component in a vast array of biologically significant molecules.

The specific substitutions on this pyrimidine core define the unique chemical character of this compound:

A chloro group at the 4-position : This substituent is a crucial functional handle. The chlorine atom is an effective leaving group, making this position susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the facile introduction of various other functional groups, positioning the molecule as a versatile intermediate in organic synthesis.

An (4-ethoxyphenyl) group at the 6-position : This substituent consists of a phenyl ring functionalized with an ethoxy group (-OCH₂CH₃) at the para-position. This large, aromatic moiety significantly influences the molecule's steric and electronic properties, including its solubility, crystallinity, and potential for intermolecular interactions such as π-stacking.

The combination of a reactive chloro-substituent and a modulating aryl group makes this compound a prototypical example of a functionalized pyrimidine building block, designed for further chemical elaboration.

Significance of Pyrimidine Derivatives in Contemporary Chemical Research

The pyrimidine scaffold is of paramount importance in contemporary chemical and pharmaceutical sciences. Its derivatives exhibit a broad spectrum of biological activities, which has led to their incorporation into a multitude of therapeutic agents. The diverse applications of pyrimidine-based compounds include roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents.

The versatility of the pyrimidine ring stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules like enzymes and nucleic acids. This inherent capacity for molecular recognition, combined with the synthetic tractability of the pyrimidine core, allows medicinal chemists to design and construct novel derivatives with fine-tuned pharmacological profiles. Consequently, the synthesis of new pyrimidine derivatives remains an active and highly competitive area of drug discovery.

Rationale for Comprehensive Investigation of this compound

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its comprehensive investigation can be established. The broader class of 4-chloro-6-(substituted-phenyl)-pyrimidines has been identified as a common core structure and key intermediate in the synthesis of important enzyme inhibitors. nih.gov

This classification suggests that this compound is a valuable precursor for the development of biologically active molecules. The 4-ethoxyphenyl group may confer specific properties, such as improved metabolic stability or enhanced binding affinity to a particular biological target, when compared to other substituted phenyl analogues (e.g., methoxyphenyl or unsubstituted phenyl). A thorough investigation is therefore warranted to elucidate its specific reactivity, physicochemical properties, and potential as a scaffold in medicinal chemistry.

Research Objectives and Scope for this compound

Based on its structure and the significance of related compounds, a comprehensive investigation of this compound would logically pursue the following objectives:

Development of Efficient Synthetic Routes: To establish and optimize synthetic protocols for the high-yield and high-purity production of the title compound.

Physicochemical Characterization: To fully characterize the compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, to determine its precise structure and properties. A detailed data table for the compound would be a primary output of this objective.

Interactive Data Table: Physicochemical Properties of this compound (Hypothetical Data) Note: As detailed experimental data for this specific compound is not widely available, the following table is populated with placeholder information to illustrate a typical characterization summary.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁ClN₂O |

| Molecular Weight | 234.68 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Exploration of Chemical Reactivity: To investigate the scope of its reactivity, particularly focusing on nucleophilic substitution reactions at the C4-position with various amines, alcohols, and thiols to generate a library of novel derivatives.

Biological Screening: To screen the parent compound and its derivatives for potential biological activity across a range of assays, such as anticancer, antimicrobial, or enzyme inhibition panels, to identify potential therapeutic applications.

The scope of such research would be to unlock the potential of this compound as a valuable building block in drug discovery and materials science, thereby expanding the chemical space accessible to synthetic and medicinal chemists.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11ClN2O |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

4-chloro-6-(4-ethoxyphenyl)pyrimidine |

InChI |

InChI=1S/C12H11ClN2O/c1-2-16-10-5-3-9(4-6-10)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3 |

InChI Key |

DYZUKZINYHPNQA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NC=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 6 4 Ethoxyphenyl Pyrimidine

Precursor Synthesis and Building Block Strategies

The efficient synthesis of the target compound is highly dependent on the strategic preparation of its key precursors. This involves the construction of the central pyrimidine (B1678525) core and the methodical introduction of the necessary chloro and ethoxyphenyl groups.

The most common and versatile pyrimidine core scaffold for this synthesis is 4,6-dichloropyrimidine (B16783). The industrial preparation of this precursor often starts from readily available and inexpensive materials. A primary route involves the reaction of 4,6-dihydroxypyrimidine (B14393) with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com Alternative methods have also been developed, including the reaction of amides and nitriles with phosgene, which can be adapted to produce 5-substituted-4,6-dichloropyrimidines as well. googleapis.com The synthesis starting from 4,6-dihydroxypyrimidine is advantageous as it directly yields the dichlorinated scaffold required for subsequent functionalization.

Another strategy involves building the pyrimidine ring from acyclic precursors that already contain one of the desired substituents. For instance, pyrimidine derivatives can be synthesized through the condensation of substituted aromatic aldehydes and urea (B33335) with malononitrile. nih.gov In a similar vein, a chalcone (B49325) derivative bearing a 4-ethoxyphenyl group could be condensed with a reagent like guanidine (B92328) hydrochloride to form a 2-amino-4-aryl-6-(4-ethoxyphenyl)pyrimidine, which would then require further steps to introduce the chloro group at the desired position. nih.gov

Chlorination of a Dihydroxypyrimidine Precursor : The most direct method for producing the key intermediate, 4,6-dichloropyrimidine, is the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride, often in the presence of a base or catalyst. mdpi.com This reaction converts the hydroxyl groups into more reactive chloro groups, which serve as excellent leaving groups for subsequent substitution reactions.

Chlorination of a Mono-Substituted Pyrimidin-4-ol : An alternative route involves first synthesizing a 6-(4-ethoxyphenyl)pyrimidin-4-ol (B1436707) intermediate. This precursor can then be treated with a chlorinating agent such as phosphorus oxychloride or thionyl chloride to selectively convert the hydroxyl group at the C4 position into a chloro group, yielding the final product. mdpi.comnih.gov This method is particularly useful if the 4-ethoxyphenyl group is incorporated during the initial ring formation.

The 4-ethoxyphenyl group can be introduced at different stages of the synthesis. A common and highly effective method is through a transition-metal catalyzed cross-coupling reaction on a pre-formed dichloropyrimidine scaffold, which is discussed in detail in section 2.2.1.

Alternatively, the moiety can be incorporated during the initial ring-forming cyclization. This involves using a building block that already contains the 4-ethoxyphenyl group. For example, a three-carbon component like a substituted chalcone (e.g., 1-(4-ethoxyphenyl)-3-aryl-2-propen-1-one) can be reacted with a source of the N-C-N fragment, such as urea or guanidine, to construct the pyrimidine ring. This approach directly installs the desired aryl group at either the C4 or C6 position, depending on the specific precursors used. ijpsr.com

Advanced Synthetic Techniques for 4-Chloro-6-(4-ethoxyphenyl)pyrimidine

Modern synthetic organic chemistry offers powerful tools for the regioselective functionalization of heterocyclic compounds. For the synthesis of this compound, transition-metal catalyzed cross-coupling and nucleophilic aromatic substitution are the most prominent and effective strategies.

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of aryl-substituted pyrimidines. mdpi.com This reaction typically involves the palladium-catalyzed coupling of a halo-pyrimidine with an organoboron reagent, such as (4-ethoxyphenyl)boronic acid. mdpi.comresearchgate.net

A key advantage of using 4,6-dichloropyrimidine as the starting material is the potential for regioselective mono-arylation. The two chlorine atoms at the C4 and C6 positions have similar reactivity, but under carefully controlled stoichiometric and catalytic conditions, a single Suzuki coupling can be achieved with high preference, yielding the mono-substituted product. researchgate.netnih.gov The reaction of 4,6-dichloropyrimidine with one equivalent of (4-ethoxyphenyl)boronic acid under palladium catalysis affords the desired this compound. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of the mono-coupled product over the di-coupled byproduct. mdpi.comacs.org

| Parameter | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Halopyrimidine | 4,6-Dichloropyrimidine | Electrophilic partner |

| Boronic Acid | (4-Ethoxyphenyl)boronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |

| Ligand | PPh₃, Xantphos | Stabilizes the palladium center and influences reactivity |

| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | 1,4-Dioxane, Toluene, Acetonitrile/Water | Solubilizes reactants and influences reaction rate |

| Temperature | 70-110 °C | Provides activation energy for the catalytic cycle |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for halo-pyrimidines. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the carbon atoms (particularly at the C2, C4, and C6 positions) towards attack by nucleophiles. libretexts.orgyoutube.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

The regioselectivity of SNAr reactions on dichloropyrimidines can be complex. While the C4 and C6 positions are generally more reactive than the C2 position, the presence of other substituents on the ring can influence the site of attack. mdpi.comwuxibiology.com

| Parameter | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Substrate | This compound | Activated aromatic electrophile |

| Nucleophile | Amines (R₂NH), Alkoxides (RO⁻), Thiolates (RS⁻) | Electron-pair donor that attacks the ring |

| Base | K₂CO₃, Et₃N, NaH | Deprotonates the nucleophile or neutralizes acid byproduct |

| Solvent | DMF, DMSO, Acetonitrile, Alcohols | Polar aprotic solvents stabilize the Meisenheimer complex |

| Temperature | Room Temperature to 120 °C | Dependent on the reactivity of the nucleophile and substrate |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyrimidine derivatives aims to reduce the environmental impact of the chemical processes. ijper.orgscribd.com Key areas of focus include the use of safer solvents, the development of catalyst-free and solvent-free reaction conditions, and the use of alternative energy sources like microwave irradiation to improve energy efficiency. ijper.orgscribd.com For the synthesis of compounds like this compound, green approaches can be integrated at various stages.

Key Green Chemistry Metrics:

| Metric | Description | Relevance to Synthesis |

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing waste. |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. | A lower E-factor indicates a more environmentally friendly process with less waste generation. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. | A lower PMI signifies a more sustainable and efficient process. |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields in the synthesis of heterocyclic compounds, including pyrimidines. ijper.orgscribd.com The synthesis of 4-chloro-6-substituted phenyl pyrimidines can be effectively carried out using microwave irradiation. nih.gov This technique offers significant advantages over conventional heating methods, such as reduced reaction times and often cleaner reaction profiles. ijper.orgscribd.com

In a typical microwave-assisted protocol for the synthesis of a pyrimidine derivative from a chalcone and urea, the reactants are mixed in a suitable solvent (often a polar solvent that absorbs microwave energy efficiently, like ethanol) and subjected to microwave irradiation in a sealed vessel. ijper.orgscribd.com The temperature and pressure are carefully controlled to ensure a safe and efficient reaction. The significant reduction in reaction time, from hours to minutes, is a key advantage of this method. ijper.orgscribd.com

Comparative Data for Pyrimidine Synthesis: Conventional vs. Microwave Heating

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 4-6 hours | 5-15 minutes |

| Yield | 60-75% | 80-95% |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires higher boiling point solvents | Can often be performed in lower boiling point, greener solvents |

Solid-Phase Synthesis Applications

Solid-phase synthesis offers a versatile platform for the preparation of libraries of substituted pyrimidines, which is particularly valuable in drug discovery and development. nih.govnih.gov In this methodology, one of the reactants is attached to a solid support (a resin), and subsequent reactions are carried out in a stepwise manner. nih.gov The key advantage of this technique is the ease of purification, as excess reagents and byproducts can be simply washed away from the resin-bound product. nih.gov

For the synthesis of this compound analogues, a solid-phase approach could involve immobilizing a precursor, such as a substituted chalcone or a β-ketoester, onto a suitable resin. The pyrimidine ring would then be constructed on the solid support through a series of reactions. The final product can be cleaved from the resin in the last step. This methodology is amenable to automation and the generation of a large number of diverse compounds for biological screening. nih.govnih.gov

General Steps in Solid-Phase Pyrimidine Synthesis:

Resin Functionalization: Attaching a suitable linker to the solid support.

Substrate Immobilization: Covalently linking the first building block to the functionalized resin.

Stepwise Synthesis: Carrying out the necessary chemical transformations to build the pyrimidine ring on the solid support.

Cleavage: Releasing the final pyrimidine product from the resin.

Mechanistic Investigations of Key Synthetic Transformations

The formation of the pyrimidine ring from a chalcone and urea is a well-established reaction in organic chemistry, and its mechanism has been extensively studied. The reaction proceeds through a series of nucleophilic addition and condensation steps.

The initial step involves the Michael addition of the urea nitrogen to the β-carbon of the α,β-unsaturated ketone system of the chalcone. This is followed by an intramolecular cyclization, where the other nitrogen atom of the urea attacks the carbonyl carbon of the former chalcone. Subsequent dehydration and oxidation lead to the formation of the aromatic pyrimidine ring. The reaction is typically catalyzed by a base, which facilitates the deprotonation of urea and promotes the nucleophilic additions.

Proposed Mechanistic Pathway:

Michael Addition: The nucleophilic nitrogen of urea attacks the electron-deficient β-carbon of the chalcone.

Intramolecular Cyclization: The second nitrogen of the urea derivative attacks the carbonyl carbon, forming a six-membered heterocyclic intermediate.

Dehydration: Elimination of a molecule of water from the cyclic intermediate.

Oxidation/Aromatization: Loss of hydrogen to form the stable aromatic pyrimidine ring.

Chemical Reactivity and Functionalization of 4 Chloro 6 4 Ethoxyphenyl Pyrimidine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for 4-Chloro-6-(4-ethoxyphenyl)pyrimidine. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the carbon atoms, especially at positions 2, 4, and 6, towards attack by nucleophiles.

The chlorine atom at the C-4 position is highly susceptible to displacement by a wide range of nucleophiles. This reactivity is a cornerstone of its use as a synthetic intermediate. The general order of reactivity for halo-pyrimidines towards nucleophilic substitution is C4(6) > C2 » C5. acs.org This preference is attributed to the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.

Common nucleophiles that readily displace the C-4 chloro group include amines, alkoxides, and thiols. For instance, reactions with various primary and secondary amines are frequently employed to synthesize 4-amino-6-(4-ethoxyphenyl)pyrimidine derivatives. These reactions often proceed under mild conditions, sometimes even in water, and can be promoted by acidic or basic catalysts. nih.gov Similarly, treatment with alkoxides, such as sodium ethoxide, results in the formation of the corresponding 4-alkoxy-pyrimidine. mdpi.com

The reaction conditions for these substitutions can be tailored based on the nucleophilicity of the attacking species and the desired outcome. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can also be utilized to form carbon-carbon bonds at this position by reacting with arylboronic acids. researchgate.net

Table 1: Examples of Nucleophilic Substitution at the C-4 Position of 4-Chloro-6-arylpyrimidines Note: This table includes examples from closely related 4-chloro-6-arylpyrimidine analogs to illustrate the typical reactivity.

| Nucleophile | Reagent | Product Type | Conditions | Reference |

| Amine | Aniline | 4-Anilino-6-arylpyrimidine | Acidic conditions in water or 2-propanol | nih.gov |

| Alkoxide | Sodium Ethoxide | 4-Ethoxy-6-arylpyrimidine | EtONa in EtOH, ~20°C | mdpi.com |

| Arylboronic Acid | Ar'B(OH)₂ | 4-Aryl-6-aryl'pyrimidine | Pd(OAc)₂/PPh₃/K₃PO₄ | researchgate.net |

While the C-4 position is the most reactive site for nucleophilic attack, other positions on the pyrimidine ring can also exhibit reactivity under specific conditions. The C-6 position, which is electronically equivalent to C-4, would be the next most likely site for substitution if it were not already occupied by the ethoxyphenyl group.

The C-2 position is also activated towards nucleophilic substitution, albeit to a lesser extent than C-4 and C-6. acs.org In pyrimidines bearing leaving groups at both C-2 and C-4, substitution typically occurs preferentially at the C-4 position. acs.org Selective reaction at C-2 can sometimes be achieved by manipulating reaction conditions or by using specific catalysts.

The C-5 position is the least reactive towards nucleophiles due to its lack of direct activation from the ring nitrogen atoms. Nucleophilic attack at C-5 is rare and generally requires highly activated substrates or unusual reaction mechanisms.

Electrophilic Substitution Reactions on this compound

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the ring's electron-deficient nature. The nitrogen atoms strongly deactivate the ring towards attack by electrophiles. Consequently, reactions such as nitration or Friedel-Crafts acylation on the pyrimidine core of this compound are not commonly observed and would require harsh conditions, often leading to low yields or decomposition.

However, the electronic nature of the substituents at the C-4 and C-6 positions can influence the ring's susceptibility to electrophilic attack. csu.edu.au While the chloro group is deactivating, the presence of activating groups could potentially facilitate electrophilic substitution, although such reactions are not a primary pathway for this class of compounds. Any significant electrophilic substitution would more likely occur on the electron-rich 4-ethoxyphenyl ring rather than the pyrimidine ring itself.

Oxidation and Reduction Pathways

The pyrimidine ring is generally resistant to oxidation. However, the substituents on the ring can undergo oxidative transformations. For instance, if a methylthio group were present, it could be oxidized to a sulfone, which is a very good leaving group and can facilitate further nucleophilic substitutions. researchgate.net

Reduction of the pyrimidine ring is possible but typically requires strong reducing agents or catalytic hydrogenation. The specific reduction pathways for this compound are not extensively documented, but reduction could potentially lead to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. The ethoxyvinyl group in related compounds can be oxidized to form aldehydes or carboxylic acids. smolecule.com

Derivatization Strategies for Novel Chemical Scaffolds

This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. The reactivity of the C-4 chloro group is exploited to introduce functionalities that can subsequently participate in cyclization reactions.

A key derivatization strategy involves using the pyrimidine core to construct fused bicyclic and polycyclic heterocycles, which are prevalent in medicinal chemistry. mdpi.comdocksci.com By choosing appropriate nucleophiles for the initial substitution at C-4, subsequent intramolecular reactions can lead to the formation of new rings fused to the pyrimidine scaffold.

For example, reaction with a nucleophile containing a second reactive group can set the stage for a cyclization event. This approach is widely used to synthesize systems such as:

Pyrimido[4,5-d]pyrimidines : These can be formed by reacting a 4-aminopyrimidine (B60600) with reagents that provide the necessary atoms to build the second pyrimidine ring. mdpi.comresearchgate.netoiccpress.com

Pyrrolo[2,3-d]pyrimidines : Known as 7-deazapurines, these are important scaffolds in drug discovery. researchgate.netscielo.org.mxdntb.gov.ua Their synthesis can involve the introduction of a side chain at C-4 or C-5 of the pyrimidine ring, followed by cyclization to form the fused pyrrole (B145914) ring. researchgate.net

Thieno[2,3-d]pyrimidines : These can be synthesized from pyrimidine precursors, often involving the construction of the thiophene (B33073) ring onto the pyrimidine core. researchgate.net

Table 2: Fused Heterocyclic Systems Derived from Pyrimidine Scaffolds

| Fused System | General Approach | Reference |

| Pyrimido[4,5-d]pyrimidine | Cyclization of 4-aminopyrimidine-5-carbonitriles | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine | Intramolecular cyclization of substituted 4-aminopyrimidines | researchgate.net |

| Thieno[2,3-d]pyrimidine | Annulation of a thiophene ring onto a pyrimidine precursor | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 6 4 Ethoxyphenyl Pyrimidine

Single-Crystal X-ray Diffraction Analysis

Crystallographic Parameters and Space Group Determination

Specific crystallographic data for 4-Chloro-6-(4-ethoxyphenyl)pyrimidine are not available in the current body of scientific literature. The determination of these parameters would require experimental analysis, typically through single-crystal X-ray diffraction. A hypothetical data table for such parameters is presented below to illustrate the type of information that would be obtained from such a study.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₁ClN₂O |

| Formula weight | 234.68 |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (Mg/m³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

An analysis of the molecular conformation and intermolecular interactions of this compound is contingent on the availability of its crystal structure. Such an analysis would detail the spatial arrangement of the pyrimidine (B1678525) and ethoxyphenyl rings, including the dihedral angle between them. It would also identify and characterize any non-covalent interactions that stabilize the crystal lattice. In many related heterocyclic structures, weak C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between aromatic rings, are observed. The specifics of these interactions, including donor-acceptor distances and angles, would be crucial for a complete understanding of the compound's supramolecular chemistry.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|---|

| Hydrogen Bonding | Data not available | Data not available | Data not available | Data not available | Data not available |

Computational Chemistry and Theoretical Modeling of 4 Chloro 6 4 Ethoxyphenyl Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure of molecules. ijcce.ac.irnih.govresearchgate.net It is frequently employed to analyze pyrimidine (B1678525) derivatives due to its balance of computational cost and accuracy. irjweb.com Calculations are typically performed using specific functionals, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), and a suitable basis set like 6-311G(d,p) to achieve reliable predictions of molecular properties. irjweb.commaterialsciencejournal.org

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. irjweb.com For 4-Chloro-6-(4-ethoxyphenyl)pyrimidine, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides a realistic model for further analysis of its electronic properties. materialsciencejournal.org Analysis of the electronic structure reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical characteristics.

Illustrative Optimized Geometrical Parameters This table presents typical bond lengths and angles that would be determined for the core pyrimidine structure through DFT calculations.

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Length | C-Cl | ~1.74 |

| Bond Length | N1-C2 | ~1.33 |

| Bond Length | C4-C5 | ~1.39 |

| Bond Length | C6-N1 | ~1.34 |

| Bond Angle | N1-C6-C5 | ~116 |

| Bond Angle | C4-N3-C2 | ~115 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. irjweb.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxyphenyl ring, while the LUMO would likely be distributed over the electron-deficient chloropyrimidine ring. wuxiapptec.comresearchgate.net

Illustrative FMO Parameters

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netpreprints.org Green areas represent neutral or zero potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red) concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethoxy group. mdpi.com These sites represent the most probable locations for interaction with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially near the chlorine-substituted carbon, indicating sites for nucleophilic attack. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding pattern, including intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. wisc.edursc.orgq-chem.com By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, it is possible to quantify the energetic stabilization resulting from these delocalization effects. acadpubl.eu

Illustrative NBO Analysis: Major Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-N3) | ~25.5 |

| LP(1) N3 | π*(C4-C5) | ~21.8 |

| LP(2) O-ethoxy | π*(C-phenyl) | ~18.3 |

Theoretical Studies of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction is the nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. Theoretical studies can map the reaction pathway, identify transition states and intermediates, and calculate activation energies. chemrxiv.org

Recent computational studies on similar systems suggest that SNAr reactions can proceed through either a classical stepwise mechanism involving a stable Meisenheimer complex or a concerted (cSNAr) mechanism where the Meisenheimer complex is a transition state rather than an intermediate. chemrxiv.org By modeling the reaction of this compound with a nucleophile (e.g., an amine), DFT calculations can determine which pathway is energetically more favorable, providing crucial insights into its reactivity that can guide synthetic efforts. chemrxiv.org

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful method for structural confirmation when compared with experimental data. mdpi.com

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. A strong correlation between the calculated and experimental spectra provides robust validation of the proposed molecular structure. mdpi.com

Vibrational Spectroscopy: DFT calculations can compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands. materialsciencejournal.org

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in UV-Visible spectra. materialsciencejournal.orgtandfonline.com These calculations provide information on excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π*). nih.gov

By simulating these spectra, researchers can gain a deeper understanding of the relationship between the electronic structure of this compound and its spectroscopic properties. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the single bonds connecting the pyrimidine and phenyl rings, as well as the bond between the phenyl ring and the ethoxy group. Molecular dynamics simulations can explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them.

A typical MD simulation protocol for the conformational analysis of a small organic molecule like this compound involves several key steps:

System Setup : The initial 3D structure of the molecule is obtained, often from crystallographic data or generated using molecular building software. This structure is then placed in a simulation box, which is typically filled with a solvent, such as water, to mimic physiological conditions.

Force Field Selection : A force field is a collection of equations and associated parameters that describe the potential energy of the system. uiuc.eduwikipedia.org For small drug-like molecules, common force fields include the CHARMM General Force Field (CGenFF) and the General AMBER Force Field (GAFF). nih.govnih.gov The choice of force field is critical for the accuracy of the simulation.

Energy Minimization : The initial system, including the solute and solvent, is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration : The system is gradually heated to the desired temperature and the pressure is adjusted to the target value. This equilibration phase allows the system to reach a stable state before the production simulation.

Production Simulation : The main simulation is run for a specific period, typically ranging from nanoseconds to microseconds, during which the trajectory of each atom is saved at regular intervals. bioinformaticsreview.com

Analysis of Simulation Trajectories

The resulting trajectory from the MD simulation provides a wealth of information about the conformational dynamics of this compound. A key aspect of the analysis is the measurement of dihedral angles, which describe the rotation around specific chemical bonds. For this molecule, the dihedral angles of interest would be those defining the orientation of the ethoxyphenyl group relative to the pyrimidine ring.

By plotting the probability distribution of these dihedral angles, the most populated (i.e., most stable) conformations can be identified. Furthermore, by calculating the potential of mean force (PMF) along these dihedral coordinates, the free energy landscape can be mapped out, revealing the energy barriers that separate different conformational states.

Hypothetical Research Findings

In the absence of specific published molecular dynamics studies on this compound, a hypothetical data table is presented below to illustrate the type of results that could be obtained from such an analysis. This table summarizes the key conformational states, their relative populations, and the defining dihedral angles.

| Conformer | Dihedral Angle (C-C-C-N) (°) | Relative Population (%) | Relative Free Energy (kcal/mol) |

| A | 35 ± 10 | 65 | 0.00 |

| B | 150 ± 15 | 30 | 0.65 |

| C | -90 ± 20 | 5 | 1.75 |

This table is a hypothetical representation of potential findings from a molecular dynamics simulation and is for illustrative purposes only.

The data in this hypothetical table would suggest that Conformer A is the most stable and populated state at equilibrium. The relative free energy values indicate the energy penalty associated with adopting less favorable conformations. Such information is invaluable for understanding how the molecule might present itself when interacting with a biological receptor, guiding further drug design and optimization efforts. The conformational diversity of pyrimidine-containing molecules is a key factor in their biological activity. frontiersin.orgnih.gov

Potential Non Biological Applications of 4 Chloro 6 4 Ethoxyphenyl Pyrimidine Derivatives in Advanced Materials and Chemical Technologies

Utilization as Chemical Sensors

The development of chemical sensors for detecting specific ions and molecules is crucial for environmental monitoring and industrial process control. Pyrimidine (B1678525) derivatives are effective platforms for chemosensors due to their ability to act as signaling units and binding sites. The nitrogen atoms in the pyrimidine ring can coordinate with metal ions, while the aromatic structure can be functionalized to modulate photophysical properties like fluorescence and color upon analyte binding.

Research has demonstrated the successful design of pyrimidine-based chemosensors for various analytes. For instance, a sensor based on a 2,4,6-triaminopyrimidine (B127396) core was developed for the sequential detection of copper (Cu²⁺) and cyanide (CN⁻) ions in aqueous media. nih.gov This sensor exhibited a distinct color change and a shift in its UV-Visible absorption spectrum upon binding with copper ions. nih.gov The fluorescence of the sensor was also significantly quenched in the presence of Cu²⁺. nih.gov The resulting complex could then be used to detect cyanide, which displaces the copper ion and restores the sensor's original state. nih.gov The detection limits for this system highlight its sensitivity. nih.gov

| Analyte | Detection Method | Limit of Detection (LOD) |

| Copper (Cu²⁺) | Colorimetric / Fluorescent | 0.116 µM |

| Cyanide (CN⁻) | Colorimetric (via displacement) | 0.320 µM |

Derivatives of 4-Chloro-6-(4-ethoxyphenyl)pyrimidine could be similarly functionalized to create novel sensors. The ethoxyphenyl group can be modified to tune the electronic properties, while the reactive chloro group can be substituted with specific recognition moieties (ionophores) or fluorophores. Furthermore, pyrimidine-containing ligands are used to sensitize the luminescence of lanthanide ions, creating complexes that can act as luminescent probes. mdpi.comnih.govrsc.org This "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion, can be modulated by the presence of target analytes, leading to changes in the emission intensity. rsc.orgornl.gov This opens avenues for developing time-resolved fluorescence sensors with high sensitivity and specificity.

Application in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of an OLED is heavily dependent on the organic materials used in its emissive layer. Pyrimidine derivatives are widely utilized in organic electronic devices because the C=N double bonds make the pyrimidine ring a strong electron acceptor. This property is highly desirable for creating efficient emitters, particularly those based on a donor-acceptor architecture designed to harness triplet excitons for electroluminescence.

In this design, the pyrimidine acts as the acceptor unit, which is chemically linked to an electron-donating moiety. This structure can facilitate Thermally Activated Delayed Fluorescence (TADF) or phosphorescence, significantly improving the internal quantum efficiency of the OLED device. Research into derivatives of 2-phenylpyrimidine (B3000279) containing triphenylamino donor groups has shown their potential as emitters. thieme.de These compounds exhibit high thermal stability, a critical requirement for device longevity, with decomposition temperatures (representing a 5% weight loss) well above 300°C. thieme.de

Table 2: Thermal Properties of Phenyl-Pyrimidine OLED Emitters

| Compound | Structure | 5% Weight Loss Temperature (TGA) |

|---|---|---|

| PP1 | 4,6-bis(4-(diphenylamino)phenyl)-2-phenylpyrimidine | 397 °C |

Data derived from studies on analogous phenyl-pyrimidine structures. thieme.de

Derivatives of this compound fit this design paradigm perfectly. The pyrimidine core serves as the electron acceptor, while the 4-ethoxyphenyl group acts as a moderate electron-donating unit. The chlorine atom provides a reactive handle to attach stronger donor groups, such as triphenylamines or carbazoles, via cross-coupling reactions. This modular approach allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enabling the optimization of emission color and device efficiency.

Role in Anti-Corrosive Formulations

The corrosion of metals, particularly steel in acidic environments, is a major industrial problem. Organic molecules can act as corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier. Pyrimidine derivatives have shown significant promise as effective and environmentally friendly corrosion inhibitors.

The mechanism of inhibition involves the interaction between the inhibitor molecule and the metal surface. The pyrimidine ring, with its π-electron system and nitrogen heteroatoms containing lone pairs of electrons, can engage in donor-acceptor interactions with the vacant d-orbitals of iron atoms on the steel surface. This leads to the formation of a stable, adsorbed layer that blocks the active sites for corrosion. The effectiveness of the inhibitor increases with its concentration and depends on the specific substituents on the pyrimidine ring.

Studies on various pyrimidine derivatives have confirmed their ability to inhibit the corrosion of steel in HCl and H₂SO₄ solutions. The adsorption process is often described by the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. Polarization studies frequently show that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Development as Catalysts or Reagents

While the direct catalytic applications of this compound are not widely documented, its role as a versatile chemical reagent and intermediate in organic synthesis is of great importance. The reactivity of the chlorine atom at the 4-position of the pyrimidine ring makes it a valuable building block for creating more complex functional molecules.

The chlorine atom is a good leaving group and is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide range of functional groups by reacting the chloropyrimidine with various nucleophiles, such as amines, alcohols, and thiols. This reactivity is fundamental to creating libraries of pyrimidine derivatives for screening in drug discovery and materials science. For example, 4-chloro-6-substituted phenyl pyrimidines are described as common key intermediates for the synthesis of important enzyme inhibitors. nih.gov

The synthesis of diverse pyrimidine derivatives often starts from a chloropyrimidine scaffold. Research has shown that 2-trichloromethyl-4-chloropyrimidines serve as valuable intermediates in substitution reactions for synthesizing a variety of pyrimidine derivatives. thieme.de This highlights the utility of the chloro-substituent as a synthetic handle. The this compound molecule can, therefore, be considered a key reagent for accessing compounds with tailored electronic, optical, or biological properties. Its ability to undergo substitution reactions allows chemists to systematically modify the pyrimidine core, making it a foundational component in the development of new materials and technologies.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 4-chloro-6-substituted phenyl pyrimidines has been approached through various conventional methods. nih.gov However, future research could focus on developing more efficient, sustainable, and versatile synthetic routes to 4-Chloro-6-(4-ethoxyphenyl)pyrimidine and its derivatives.

One promising avenue is the adoption of greener and more sustainable chemical practices. Research into acid-promoted amination of chloropyrimidines has demonstrated that water can be a superior solvent to traditional organic solvents, enhancing reaction rates and improving the safety profile of the process. nih.gov Future studies could adapt these aqueous conditions for the synthesis of precursors to this compound, potentially reducing reliance on hazardous solvents.

Furthermore, modern catalytic systems offer significant potential. Nickel-catalyzed electrochemical cross-coupling reactions have been successfully employed to synthesize 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides. nih.gov Exploring similar electrochemical approaches or other transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) could provide highly efficient and functional-group-tolerant pathways to the target molecule, starting from precursors like 4,6-dichloropyrimidine (B16783).

Cascade reactions, which form multiple chemical bonds in a single sequence, represent another frontier. The development of one-pot cyclocondensation reactions of β-dicarbonyl compounds with N-C-N synthons could be optimized for the specific substitution pattern of this compound. wikipedia.orgnih.gov Such strategies would improve atom economy and reduce the number of synthetic steps, making the compound more accessible for further research.

| Potential Synthetic Strategy | Key Advantages | Relevant Precursors |

| Aqueous-Phase Synthesis | Environmentally friendly, potentially faster reaction rates | Halogenated pyrimidines, ethoxyphenyl boronic acids |

| Electrochemical Cross-Coupling | High functional group tolerance, mild reaction conditions | 4,6-Dichloropyrimidine, (4-ethoxyphenyl)boronic acid |

| One-Pot Cascade Reactions | Increased efficiency, reduced waste, fewer purification steps | β-dicarbonyl compounds, amidines |

Investigation of Undiscovered Reactivity Patterns

The reactivity of the pyrimidine (B1678525) ring is heavily influenced by its substituents. acs.org The chlorine atom at the C4 position of this compound is an excellent leaving group, making it a prime site for nucleophilic aromatic substitution (SNAr). While reactions with common nucleophiles like amines are expected, a vast area of undiscovered reactivity remains.

Future research should systematically explore the reactivity of this compound with a diverse array of nucleophiles under various conditions. The general reactivity order for dichloropyrimidines in SNAr and palladium-catalyzed reactions is typically C4(6) > C2 > C5. researchgate.net Studies could investigate this selectivity for the target molecule, particularly how the electron-donating 4-ethoxyphenyl group at C6 modulates the reactivity at C4.

The introduction of less common or more complex nucleophiles could lead to novel molecular architectures. For instance, reactions with bifunctional nucleophiles could pave the way for the synthesis of fused heterocyclic systems. The reactivity towards "soft" versus "hard" nucleophiles could also be systematically studied to create predictable models for its chemical behavior. thieme.de

Furthermore, the potential for transition-metal-catalyzed cross-coupling reactions at the C-Cl bond is significant. Beyond standard C-N and C-C bond formations, investigating reactions like Sonogashira (C-C alkyne), Suzuki (C-C aryl/vinyl), and Stille (C-C organotin) couplings would vastly expand the library of accessible derivatives. A key research question would be the regioselectivity and efficiency of these reactions, which are often highly dependent on the choice of catalyst, ligand, and reaction conditions. researchgate.net

Integration with Emerging Material Science Paradigms

The inherent electronic and structural properties of pyrimidine derivatives make them attractive candidates for applications in material science. chemimpex.com The this compound scaffold, combining an electron-deficient heterocycle with an electron-rich phenyl ring, suggests potential for creating materials with interesting optoelectronic properties.

Future research could focus on synthesizing oligomers and polymers incorporating the 4-(4-ethoxyphenyl)pyrimidine unit. The reactive chlorine atom provides a convenient handle for polymerization reactions or for grafting the molecule onto polymer backbones. Such materials could be investigated for applications in:

Organic Electronics: The π-conjugated system could be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ethoxy group can enhance solubility and influence molecular packing, which are critical parameters for device performance.

Non-Linear Optics: Pyrimidine derivatives have been explored for their potential as multifunctional materials in optics. mdpi.com The donor-acceptor structure inherent in this compound could lead to materials with significant non-linear optical (NLO) properties.

Sensors: By functionalizing the pyrimidine core through the chlorine atom, it may be possible to develop chemosensors where binding of an analyte modulates the electronic properties of the molecule, leading to a detectable optical or electrical signal.

| Material Science Application | Key Molecular Feature | Potential Research Goal |

| Organic Electronics | π-conjugated donor-acceptor system | Synthesis of soluble polymers for thin-film transistors |

| Non-Linear Optics | Asymmetric electronic structure | Measurement of second- and third-order NLO properties |

| Chemical Sensors | Reactive chlorine for functionalization | Development of fluorescent sensors for metal ions or anions |

Development of High-Throughput Characterization and Screening Methodologies

As research into the synthesis and reactivity of this compound and its analogues expands, the need for rapid and efficient characterization and screening will become paramount. High-throughput screening (HTS) is a powerful tool in drug discovery that can be adapted for material science and chemical reactivity studies. nih.govufl.edu

Future work could involve the development of HTS assays to rapidly screen libraries of derivatives for specific properties. For example:

Biological Screening: An HTS campaign could screen a library of compounds derived from this compound against a panel of biological targets, such as protein kinases, which are often inhibited by pyrimidine-based molecules. researchgate.net

Material Property Screening: Miniaturized and automated assays could be designed to quickly assess properties like fluorescence, thermal stability, or conductivity. This would accelerate the discovery of new materials without the need for laborious, large-scale synthesis and characterization of each individual compound.

Reaction Condition Screening: High-throughput experimentation could be used to rapidly optimize reaction conditions for the synthesis and derivatization of the parent compound, quickly identifying the best catalysts, solvents, and temperatures for a given transformation. ufl.edu

The development of such methodologies would not only accelerate research on this specific compound but also contribute to the broader fields of pyrimidine chemistry and materials discovery.

Q & A

Basic: What safety protocols are essential when handling 4-Chloro-6-(4-ethoxyphenyl)pyrimidine in laboratory settings?

Answer:

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact and inhalation. Work should be conducted in a fume hood or glovebox for volatile steps. Waste must be segregated and disposed via certified hazardous waste services. Cross-contamination is minimized using dedicated tools (e.g., filter pipette tips) and sterile equipment. Emergency protocols for spills or exposure include immediate rinsing (15+ minutes for eyes/skin) and medical consultation for ingestion/inhalation .

Basic: What are the standard synthetic routes for this compound?

Answer:

The core pyrimidine ring is typically synthesized via cyclocondensation of β-diketones or amidines with chlorinated precursors. The 4-ethoxyphenyl group is introduced through nucleophilic aromatic substitution (e.g., reacting 4-ethoxyphenylboronic acid with a chloropyrimidine intermediate under Suzuki-Miyaura coupling conditions). Solvents like DMF or THF and catalysts (e.g., Pd(PPh₃)₄) are critical for yield optimization. Post-reaction purification involves column chromatography or recrystallization .

Basic: How can researchers characterize the purity and structural identity of this compound?

Answer:

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% target peak area). Nuclear magnetic resonance (NMR; ¹H/¹³C) confirms structure via characteristic shifts: pyrimidine protons (δ 8.5–9.0 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂). Mass spectrometry (ESI-MS) validates molecular weight (expected [M+H]⁺ ≈ 265.7 g/mol). Single-crystal X-ray diffraction resolves stereoelectronic properties if crystallized .

Advanced: What strategies optimize yield and purity during multi-step synthesis?

Answer:

- Reaction Optimization: Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

- Purification: Employ gradient elution in flash chromatography (hexane/EtOAc) to separate byproducts. Recrystallization in ethanol/water mixtures enhances purity.

- Analytical Feedback: Integrate in-line FTIR or LC-MS to monitor reaction progress and adjust conditions dynamically .

Advanced: How do structural modifications at the 4-ethoxyphenyl group influence bioactivity?

Answer:

Comparative structure-activity relationship (SAR) studies show:

- Electron-Donating Groups (e.g., -OCH₃): Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors).

- Halogen Substitutions (e.g., -Cl): Increase metabolic stability but may reduce solubility.

- Steric Effects: Bulky substituents at the para position hinder target engagement. Bioassays (e.g., IC₅₀ in enzyme inhibition) and molecular docking validate these trends .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Answer:

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Transition state modeling (e.g., Gaussian 16) identifies energy barriers for chlorination or cross-coupling steps. Machine learning (e.g., neural networks trained on PubChem data) forecasts regioselectivity in heterocyclic substitutions. These tools reduce experimental trial-and-error by 60% .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

- Assay Standardization: Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3).

- Solubility Correction: Account for DMSO concentration effects (e.g., >1% DMSO can artificially suppress activity).

- Metabolic Stability Testing: Use liver microsomes to identify rapid degradation pathways that skew IC₅₀ values .

Advanced: What methods analyze interactions with biological targets?

Answer:

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to proteins (e.g., EGFR).

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Cryo-EM/X-ray Crystallography: Resolves 3D binding modes at atomic resolution, guiding rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.